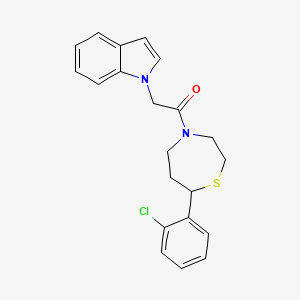

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related compounds demonstrates the intricate methods required to create complex molecules with potential biological activity. For instance, the synthesis of related compounds involves multi-step procedures that may include condensation reactions, nucleophilic substitution, and the use of specific catalysts to achieve the desired chemical structure with high purity and yield. Techniques such as one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols have been reported to form precursors to similar structures with high 3D character, indicating a possible pathway for synthesizing the compound (Pandey et al., 2020).

Molecular Structure Analysis

Molecular structure analysis often involves vibrational spectroscopy, molecular docking studies, and theoretical calculations such as Density Functional Theory (DFT). These methods provide insights into the equilibrium geometry, vibrational wavenumbers, and molecular interactions at the atomic level. For example, studies on similar compounds have explored their equilibrium geometry, vibrational spectra, and HOMO-LUMO analysis, offering clues to the electronic and structural properties that could apply to our compound of interest (Shana Parveen S et al., 2016).

Chemical Reactions and Properties

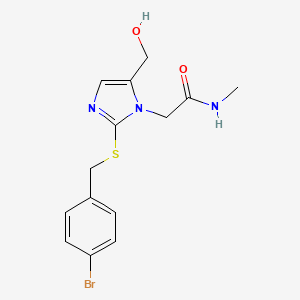

The reactivity of a compound towards different reagents, including sulfur- and oxygen-containing nucleophiles, highlights its chemical versatility. For instance, certain precursors undergo Michael-type nucleophilic addition under specific conditions, leading to the functionalization of the molecule. This aspect is crucial for understanding the compound's potential interactions and transformations in various chemical environments (Pouzet et al., 1998).

Scientific Research Applications

Synthesis and Antibacterial Activity

A series of 1H-Indole derivatives, including the title compound, were synthesized and characterized for their antimicrobial activity. These compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Aspergillus niger and Candida albicans. This research highlights the compound's potential in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).

Reaction Mechanisms and Derivative Formation

Research has also explored the reaction mechanisms involving the compound, leading to the formation of dihydroindolo[1,2-c]quinazoline derivatives. These reactions and the resulting compounds' structures provide valuable insights into the chemistry of indole derivatives and their potential applications in medicinal chemistry (Heterocycles, 2007).

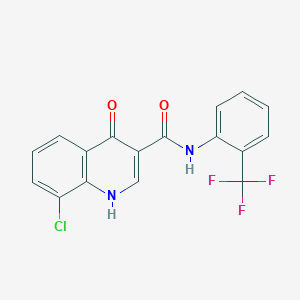

Anti-Inflammatory Applications

Derivatives of the title compound have been synthesized and evaluated for their anti-inflammatory activity. These studies suggest that certain derivatives exhibit remarkable anti-inflammatory effects, indicating the potential for these compounds to be developed as anti-inflammatory agents (Pharmaceutical Chemistry Journal, 2017).

Synthesis of 1,3,4-Thiadiazol-2(3H)-one Derivatives

Another study focused on synthesizing substituted aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives from a compound structurally related to the title compound. This research contributes to the understanding of the synthesis mechanisms and potential applications of thiadiazol derivatives in various fields (Synthetic Communications, 2019).

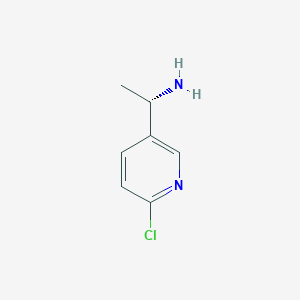

Biotransformation for Chiral Synthesis

The biotransformation potential of an Acinetobacter sp. isolate was investigated for the synthesis of a chiral intermediate of Miconazole, demonstrating the utility of microbial biocatalysis in producing chiral intermediates for pharmaceutical applications. This research underscores the importance of biotransformation in synthesizing chiral compounds efficiently (Catalysts, 2019).

Fragment Screening Libraries

The development of 1,4-thiazepanones and 1,4-thiazepanes for fragment screening libraries emphasizes the compound's role in discovering new bromodomain ligands. This research provides a method for synthesizing these compounds, contributing to drug discovery efforts targeting the BET bromodomain (Organic Letters, 2020).

properties

IUPAC Name |

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-indol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2OS/c22-18-7-3-2-6-17(18)20-10-12-23(13-14-26-20)21(25)15-24-11-9-16-5-1-4-8-19(16)24/h1-9,11,20H,10,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJKBUJSPOIULS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/no-structure.png)

![5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487802.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2487806.png)

![2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2487807.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2487810.png)

![4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2487811.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2487813.png)